Zinc 3,5-diisopropylsalicylate

Description

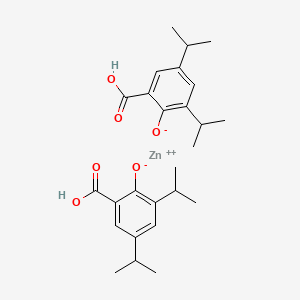

Structure

3D Structure of Parent

Properties

CAS No. |

53770-31-3 |

|---|---|

Molecular Formula |

C26H34O6Zn |

Molecular Weight |

507.9 g/mol |

IUPAC Name |

zinc;2-carboxy-4,6-di(propan-2-yl)phenolate |

InChI |

InChI=1S/2C13H18O3.Zn/c2*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;/h2*5-8,14H,1-4H3,(H,15,16);/q;;+2/p-2 |

InChI Key |

OCUUIEDNYOYROB-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Synthesis Routes for 3,5-Diisopropylsalicylic Acid (DIPS) Ligand

The foundational step in producing Zinc 3,5-diisopropylsalicylate is the synthesis of the DIPS ligand. This is typically achieved through the alkylation of salicylic (B10762653) acid.

The most common method for synthesizing DIPS is the Friedel-Crafts alkylation of salicylic acid. This electrophilic aromatic substitution reaction introduces two isopropyl groups onto the salicylic acid ring at the 3 and 5 positions.

A prevalent approach involves the use of an alkylating agent, such as isopropanol (B130326) or an olefin like propylene, in the presence of a strong acid catalyst. whiterose.ac.ukprepchem.com Concentrated sulfuric acid is frequently employed as a catalyst for this purpose. whiterose.ac.ukprepchem.com The reaction conditions, including temperature and duration, are crucial parameters that influence the yield and purity of the final product. For instance, one reported synthesis involves reacting salicylic acid with isopropanol using concentrated sulfuric acid as a catalyst at 70°C for six hours. prepchem.com Alternative catalysts, such as perfluoroalkylsulfonic acids, alkylsulfonic acids (e.g., methanesulfonic acid), and acidic clays, have also been investigated for the alkylation of salicylic acid with olefins. google.comwipo.int

The choice of alkylating agent and catalyst can be tailored to optimize the reaction for specific outcomes, such as maximizing the yield of the desired 3,5-disubstituted product while minimizing the formation of mono-alkylated or other isomeric byproducts. whiterose.ac.uk

Table 1: Alkylation Strategies for Salicylic Acid

| Alkylating Agent | Catalyst | Reaction Conditions | Reference |

| Isopropanol | Concentrated Sulfuric Acid | 70°C, 6 hours | prepchem.com |

| Propylene Tetramer | Methanesulfonic Acid | 120°C, 26 hours | google.com |

| Olefins (≥ C4) | Perfluoroalkylsulfonic acid, Alkylsulfonic acid, or Acidic clay | 50°C to 200°C | google.comwipo.int |

Following the alkylation reaction, the crude product mixture contains the desired 3,5-diisopropylsalicylic acid along with unreacted starting materials, monosubstituted products, and other isomers. Therefore, effective purification is essential to obtain DIPS of high purity.

A common isolation technique involves crystallization. chemicalbook.com After the reaction, the mixture can be cooled to a lower temperature (e.g., 5-10°C) to induce crystallization of the product. chemicalbook.com The resulting crystals are then filtered and dried. chemicalbook.com The purity of the isolated DIPS can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which allows for the quantification of impurities. chemicalbook.com The melting point of the purified compound is also a key indicator of its purity, with a reported melting point in the range of 113-115°C. chemicalbook.com

Preparation of this compound Complexes

Once pure 3,5-diisopropylsalicylic acid is obtained, it can be reacted with a zinc-containing precursor to form the target complex, this compound.

The most straightforward method for preparing this compound is through direct complexation. This involves reacting the DIPS ligand with a suitable zinc salt. The reaction is typically carried out in a solvent system where the reactants are soluble and the product can be isolated.

One approach involves reacting 3,5-diisopropylsalicylic acid or its alkali metal salt (e.g., sodium 3,5-diisopropylsalicylate) with a zinc compound like zinc chloride or zinc sulfate (B86663). google.comgoogleapis.com The reaction can be performed in a biphasic system of water and an organic solvent with low water solubility, which facilitates the separation of the final product. google.comgoogleapis.com For example, a solution of a zinc salt in water can be added to a solution of the salicylic acid derivative in an organic solvent such as toluene (B28343) or xylene. google.comgoogleapis.com The resulting zinc complex, being more soluble in the organic phase, can be isolated by liquid-liquid separation. google.comgoogleapis.com

Based on spectral analysis of similar metal-salicylate complexes, the coordination of the zinc ion is proposed to occur in a bidentate chelate fashion through the ionized hydroxyl group and an oxygen atom of the carboxylic group of the DIPS ligand. researchgate.net

Table 2: Direct Complexation of Zinc with Salicylic Acid Derivatives

| Salicylic Acid Derivative | Zinc Precursor | Solvent System | Reference |

| 3,5-bis(α-methylbenzyl)salicylic acid | Zinc chloride | Water/Diisopropylnaphthalene | google.com |

| 3,5-bis(α-methylbenzyl)salicylic acid | Zinc sulfate heptahydrate | Water/Toluene | google.comgoogleapis.com |

| Sodium 3,5-bis(α-methylbenzyl)salicylate | Zinc sulfate heptahydrate | Water/Xylene | google.comgoogleapis.com |

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline inorganic materials, including metal-organic frameworks and coordination polymers. mdpi.comresearchgate.netmdpi.com These methods involve carrying out the synthesis in a closed vessel (autoclave) under elevated temperature and pressure. mdpi.comresearchgate.net

While specific examples of the hydrothermal or solvothermal synthesis of this compound are not extensively detailed in the provided search results, the synthesis of various zinc oxide nanoparticles and other zinc coordination polymers using these methods suggests their potential applicability. mdpi.comresearchgate.netmdpi.comnih.gov For instance, zinc oxide powders with controlled morphologies have been prepared by the hydrothermal treatment of zinc acetate (B1210297) in different solvents. researchgate.net The principle involves the dissolution of precursors under controlled temperature and pressure, leading to the crystallization of the desired product upon cooling. This method could potentially be adapted for the synthesis of this compound, possibly leading to well-defined crystalline forms of the complex. The use of different solvents and reaction conditions can influence the final product's morphology and properties. researchgate.net

Structural Elucidation and Coordination Chemistry

Solid-State Structural Characterization via X-ray Crystallography

X-ray crystallography stands as a powerful technique for the precise determination of molecular structures in the solid state. Through the analysis of diffraction patterns of single crystals, the spatial arrangement of atoms and the nature of their chemical bonds can be mapped with high resolution.

Determination of Mononuclear and Polynuclear Architectures

Studies on zinc 3,5-diisopropylsalicylate have predominantly revealed the formation of mononuclear complexes, particularly in the presence of ancillary ligands. In these structures, a single zinc ion is coordinated by one or more 3,5-diisopropylsalicylate ligands and additional supporting molecules.

For instance, the reaction of zinc(II) with 3,5-diisopropylsalicylic acid in the presence of dimethyl sulfoxide (B87167) (DMSO) yields a mononuclear complex with the formula [Zn(3,5-DIPS)₂(DMSO)₂]. While polynuclear zinc carboxylate complexes, featuring multiple zinc centers bridged by carboxylate groups, are a known class of compounds, specific examples involving solely 3,5-diisopropylsalicylate as the bridging ligand are not extensively documented in the current body of scientific literature. The steric bulk of the diisopropyl groups on the salicylate (B1505791) ligand may hinder the formation of stable polynuclear frameworks.

Analysis of Zinc Coordination Geometry and Polyhedral Environment

The coordination geometry of the zinc ion in its complexes is a critical factor influencing their properties. In the case of mononuclear this compound complexes, a common coordination environment is a distorted bicapped rectangular pyramidal geometry. researchgate.net This geometry indicates a coordination number of seven for the zinc atom.

For example, in a ternary complex involving 1,10-phenanthroline (B135089), the zinc(II) atom is described as being in a distorted bicapped rectangular pyramidal N₂O₂O₂ environment. researchgate.net A similar, though more distorted, geometry is observed in a complex with 2,9-dimethyl-1,10-phenanthroline. researchgate.net The deviation from idealized geometries is a common feature in coordination chemistry, arising from the steric and electronic constraints imposed by the ligands.

Elucidation of 3,5-Diisopropylsalicylate Ligand Denticity and Binding Modes

The 3,5-diisopropylsalicylate (3,5-DIPS) ligand, derived from 3,5-diisopropylsalicylic acid, typically acts as a bidentate ligand, coordinating to the zinc center through both the carboxylate oxygen atoms and the phenolic oxygen atom. However, the specific binding mode can vary.

Characterization of Ancillary Ligand Coordination to the Zinc Center

These include neutral donor ligands such as dimethyl sulfoxide (DMSO), 1,10-phenanthroline (phen), and 2,9-dimethyl-1,10-phenanthroline (neocuproine). researchgate.net For example, in [Zn(3,5-DIPS)₂(DMSO)₂], two DMSO molecules are directly coordinated to the zinc center. In the ternary complexes with phenanthroline and neocuproine, the nitrogen atoms of these bidentate ligands occupy coordination sites on the zinc ion. researchgate.net The coordination of these ancillary ligands completes the coordination sphere of the zinc atom, contributing to the observed bicapped rectangular pyramidal geometry.

Spectroscopic Probes of Coordination and Bonding

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques offer insights into the behavior of molecules in solution, including their structure, dynamics, and the nature of chemical bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamic Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR can provide detailed information about the connectivity of atoms and their chemical environment.

Currently, there is a notable absence of published NMR spectroscopic data for this compound complexes in the scientific literature. While NMR data for the free 3,5-diisopropylsalicylic acid ligand is available, studies detailing the ¹H or ¹³C NMR spectra of its zinc complexes are yet to be reported. Such studies would be invaluable for several reasons:

Confirmation of Solution-State Structure: NMR spectroscopy could confirm whether the solid-state structures, as determined by X-ray crystallography, are maintained in solution.

Investigation of Dynamic Equilibria: These complexes may undergo dynamic processes in solution, such as ligand exchange or conformational changes. Variable-temperature NMR studies could provide insights into the kinetics and thermodynamics of these equilibria.

Probing Ligand Binding: Changes in the chemical shifts of the 3,5-diisopropylsalicylate ligand upon coordination to zinc would provide direct evidence of ligand binding and could be used to infer the coordination mode in solution.

The diamagnetic nature of the zinc(II) ion (d¹⁰ configuration) makes its complexes particularly amenable to NMR studies, as the absence of unpaired electrons prevents significant line broadening. Future research employing NMR spectroscopy is therefore essential for a comprehensive understanding of the behavior of this compound in the solution phase.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations and Metal-Ligand Bonds

FTIR spectroscopy is instrumental in identifying the functional groups within the 3,5-diisopropylsalicylate ligand and confirming its coordination to the zinc(II) ion. The coordination of a salicylate ligand to a metal center induces notable shifts in the vibrational frequencies of its carboxylate and hydroxyl groups. researchgate.net

When the 3,5-diisopropylsalicylate ligand coordinates to the zinc ion, the characteristic infrared absorption bands are altered. The coordination process changes the symmetry and bond strength of the functional groups. researchgate.net A key indicator of complex formation is the change in the stretching vibrations of the carboxylate group (COO⁻). The disappearance of the broad O-H stretching band from the carboxylic acid and the appearance of new bands associated with the metal-ligand bond confirm the formation of the complex. researchgate.net Specifically, the strong ν(C=O) stretching band of the free salicylic (B10762653) acid, typically seen around 1670 cm⁻¹, is replaced by asymmetric and symmetric stretching vibrations of the coordinated carboxylate group. researchgate.net New absorption peaks at lower frequencies (typically below 600 cm⁻¹) can be attributed to the Zn-O stretching vibrations, providing direct evidence of the metal-ligand bond. researchgate.net

Interactive Table: Typical FTIR Vibrational Frequencies for Salicylate Ligands and their Zinc Complexes

| Functional Group | Typical Wavenumber (Free Ligand) (cm⁻¹) | Typical Wavenumber (Zinc Complex) (cm⁻¹) | Vibrational Mode |

| Hydroxyl (-OH) | ~3200 (broad) | Band disappears or shifts significantly | O-H Stretch |

| Carbonyl (C=O) | ~1670 | N/A (group is deprotonated) | C=O Stretch |

| Carboxylate (COO⁻) | N/A | ~1610 and ~1380 | Asymmetric & Symmetric Stretch |

| Aromatic Ring | ~1480-1600 | Minor shifts | C=C Stretch |

| Metal-Oxygen | N/A | ~400-600 | Zn-O Stretch |

Note: Exact frequencies can vary based on the specific complex and measurement conditions.

UV-Visible Spectroscopy for Electronic Transitions and Ligand-to-Metal Charge Transfer Bands

UV-Visible spectroscopy provides insights into the electronic structure of the this compound complex. Zinc(II) complexes are often colorless as the d¹⁰ configuration of the metal ion does not allow for d-d electronic transitions. However, intense absorption bands can appear in the UV region due to electronic transitions within the ligand (intraligand transitions) or from the ligand to the metal (ligand-to-metal charge transfer, LMCT). researchgate.netnih.gov

The coordination of a metal ion can promote the formation of electron donor-acceptor (EDA) species, resulting in new charge-transfer (CT) absorption bands, often at longer wavelengths than the transitions of the free ligand. mdpi.comresearchgate.net For this compound, the aromatic ring and its substituents constitute the chromophore. The electronic transitions are typically π → π* transitions within the aromatic system of the salicylate ligand. The coordination to zinc can affect the energy of these transitions. In some zinc complexes with specific ligands, the formation of a CT species is promoted by the metal ion, which lowers the electron density of the coordinating moieties, making them better electron acceptors. mdpi.comresearchgate.net The presence of electron-donating isopropyl groups on the salicylate ring can influence the energy of these charge transfer bands.

Electron Spin Resonance (ESR) Spectroscopy for Characterization of Related Paramagnetic Metal-DIPS Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.orgslideshare.net As the zinc(II) ion has a filled d-shell (d¹⁰ electronic configuration), it is diamagnetic, meaning it has no unpaired electrons. Consequently, the this compound complex is ESR-silent and cannot be studied directly by this method.

However, ESR spectroscopy is an invaluable tool for characterizing related paramagnetic metal complexes of 3,5-diisopropylsalicylic acid (DIPS). wikipedia.orgbyjus.com By substituting the diamagnetic Zn(II) ion with a paramagnetic metal ion such as copper(II) (d⁹), manganese(II) (d⁵), or iron(III) (d⁵), one can create ESR-active analogs. The analysis of the ESR spectra of these M-DIPS complexes provides detailed information about the electronic structure, coordination geometry, and the nature of the metal-ligand bonding. byjus.comresearchgate.net This "paramagnetic probe" approach allows for an indirect investigation of the ligand's electronic environment and its interactions with a metal center, which is fundamental to understanding reactivity. wikipedia.org

Intramolecular and Intermolecular Interactions

Analysis of Hydrogen Bonding Networks within Complex Structures

Hydrogen bonding plays a critical role in defining the supramolecular architecture of metal-salicylate complexes. researchgate.netnih.gov In the solid state, this compound structures can be stabilized by both intramolecular and intermolecular hydrogen bonds.

Intramolecular hydrogen bonds can occur within the ligand, for instance, between the phenolic hydroxyl group and the oxygen of the coordinated carboxylate group. nih.gov However, upon coordination, it is more common for the phenolic proton to be involved in intermolecular interactions.

Intermolecular hydrogen bonds are crucial for building higher-dimensional structures. In hydrated or solvated crystal forms, coordinated water or solvent molecules can act as hydrogen bond donors and acceptors, linking adjacent complex units. researchgate.net For example, in a related zinc salicylate pyridine (B92270) complex, C-H···O interactions link molecules into chains, which then form a three-dimensional network. nih.govresearchgate.net These networks influence the physical properties of the compound, such as solubility and thermal stability.

Solvent Effects on Coordination Equilibria and Structural Conformation

The choice of solvent can profoundly influence the synthesis and structure of this compound. nih.gov Solvents can affect coordination equilibria, leading to the formation of different species in solution. researchgate.net The phenomenon of solvatochromism, where the color of a solution changes with solvent polarity, demonstrates how solvents can differentially stabilize the electronic ground and excited states of a complex. rsc.orgwikipedia.org

The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent dictate the coordination environment around the zinc ion. nih.govmdpi.com For example, in non-coordinating solvents, the complex may exist as a dimer or polymer, while coordinating solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can bind to the metal center, potentially breaking up aggregated structures to form solvated monomers. nih.govresearchgate.net Studies on other zinc complexes have shown that a reaction in methanol (B129727) can yield a mononuclear species, whereas the same reaction in DMF produces a binuclear, bridged complex, highlighting the directive role of the solvent. researchgate.net For zinc dipyrrin (B1230570) complexes, solvent polarity dramatically affects fluorescence properties by stabilizing a non-emissive charge-separated state in more polar environments. acs.org These findings suggest that the structural conformation of this compound in solution is a dynamic equilibrium influenced by complex-solvent interactions.

Advanced Characterization and Analytical Methodologies

Thermal Analysis for Stability and Decomposition Pathways

Thermal analysis techniques are fundamental in assessing the thermal stability of Zinc 3,5-diisopropylsalicylate, mapping its decomposition pathways, and understanding the energetics involved.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is employed to determine the thermal stability and composition of zinc complexes. For zinc-containing coordination polymers, such as zeolitic imidazolate frameworks (ZIFs), TGA reveals distinct stages of weight loss. researchgate.net These stages typically correspond to the removal of solvent molecules followed by the thermal decomposition of the organic ligands at higher temperatures.

When applied to this compound, TGA would identify the temperature ranges at which the diisopropylsalicylate ligands detach and decompose. The resulting data, often presented as a thermogram, quantifies the mass loss at each decomposition step, allowing for the verification of the complex's stoichiometry.

Table 1: Representative TGA Data for a Hypothetical Zinc Complex

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 50 - 150 | 5% | Loss of adsorbed/coordinated water molecules |

| 250 - 400 | 60% | Decomposition of the organic ligand |

| > 400 | - | Stable metal oxide residue (e.g., ZnO) |

This table is illustrative and shows the type of data obtained from a TGA experiment.

Differential Thermal Analysis (DTA) is often performed concurrently with TGA. It measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. DTA detects thermal events such as phase transitions, melting, and decomposition by identifying endothermic (heat-absorbing) or exothermic (heat-releasing) peaks. researchgate.net

In the analysis of zinc-organic structures, DTA plots provide complementary information to TGA. researchgate.net An endothermic peak corresponding to a mass loss in the TGA curve would confirm an event like dehydration or boiling. An exothermic peak would indicate an oxidative decomposition or a structural rearrangement that releases energy. For this compound, DTA would reveal the energetics of its decomposition, distinguishing between simple bond-breaking and more complex exothermic reactions.

To identify the specific molecules released during thermal decomposition, Mass Spectrometry (MS) can be coupled with a TGA instrument (TGA-MS). As the sample is heated and decomposes, the evolved gases are fed directly into the mass spectrometer, which identifies them based on their mass-to-charge ratio.

Studies on related compounds, such as zinc 5-aminosalicylate, have utilized analytical techniques to identify thermal decomposition products in an acidic medium, which were found to be 5-aminosalicylic acid, 5-aminophenol, and 5-benzeneazosalicylic acid. nih.gov By analogy, a TGA-MS analysis of this compound would likely detect volatile fragments originating from the 3,5-diisopropylsalicylate ligand, providing a clear picture of the decomposition mechanism.

Potentiometric Studies of Metal-Ligand Equilibrium Constants and Speciation

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution. cost-nectar.eu This technique involves monitoring the pH (or electrode potential) of a solution containing the metal ion (Zn²⁺) and the ligand (3,5-diisopropylsalicylic acid) as a titrant of known concentration is added. ias.ac.injocpr.com

The resulting titration curve allows for the calculation of the ligand's protonation constants and the stepwise formation constants of the various zinc-ligand species that form in equilibrium. scispace.comresearchgate.net This analysis reveals the distribution of species, such as [Zn(L)]⁺ and [Zn(L)₂], at different pH values, which is critical for understanding the compound's behavior in aqueous or biological media. The stability of these complexes is influenced by factors including the basicity of the ligand and potential steric hindrance. jocpr.com

Table 2: Representative Equilibrium Constants for a Zinc-Ligand System

| Equilibrium Reaction | Log of Stability Constant |

| H⁺ + L⁻ ⇌ HL | log K₁ |

| Zn²⁺ + L⁻ ⇌ [Zn(L)]⁺ | log β₁ |

| Zn²⁺ + 2L⁻ ⇌ [Zn(L)₂] | log β₂ |

This table illustrates the types of equilibrium constants determined through potentiometric studies. L⁻ represents the deprotonated 3,5-diisopropylsalicylate ligand.

Chromatographic Techniques for Purity Verification and Reaction Monitoring (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for monitoring the progress of its synthesis. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

In such a method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column, commonly packed with a nonpolar material like C18, propelled by a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

This technique can effectively separate the final product from starting materials (e.g., 3,5-diisopropylsalicylic acid) and any side products formed during the reaction. The retention time provides qualitative identification, while the peak area allows for quantitative determination of the compound's purity. nih.goviscientific.org

Table 3: Illustrative HPLC Method Parameters for Analysis of a Zinc Salicylate (B1505791) Compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol (B129727) and a pH 3.5 buffer iscientific.org |

| Flow Rate | 1.0 mL/min nih.goviscientific.org |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm or 280 nm) nih.goviscientific.org |

| Column Temperature | 30°C iscientific.org |

| Injection Volume | 20 µL nih.goviscientific.org |

This table presents a set of typical starting conditions for developing an HPLC method for a zinc-organic compound, based on published methods for similar analytes.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study metal complexes, including those of zinc.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in Zinc 3,5-diisopropylsalicylate, a process known as geometry optimization. These calculations can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from techniques like X-ray crystallography when available. For instance, in related zinc salicylate (B1505791) complexes, DFT has been used to model the tetrahedral coordination of the zinc ion. researchgate.net The electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), can also be elucidated, providing insights into the compound's reactivity and stability. mdpi.com

Table 1: Predicted Geometric Parameters for a Model Zinc Salicylate Complex from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| Zn-O (carboxylate) bond length | ~2.0 Å |

| Zn-O (hydroxyl) bond length | ~2.1 Å |

| O-Zn-O bond angle | ~95-115° |

Note: These are representative values based on DFT studies of similar zinc salicylate structures and may vary for this compound.

DFT calculations can predict various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations of chemical shifts can aid in the interpretation of experimental spectra. nih.gov This is particularly useful for complex molecules where signal assignment can be challenging. Similarly, vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes to the observed absorption bands. researchgate.netresearchgate.net For salicylates, the vibrational modes of the carboxyl and hydroxyl groups are of particular interest as they are involved in coordination and hydrogen bonding.

Table 2: Illustrative Comparison of Experimental and DFT-Calculated Vibrational Frequencies for Salicylate-Related Compounds

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C=O stretch (carboxylate) | ~1650-1700 | ~1660-1710 |

| O-H stretch (hydroxyl) | ~3200-3300 | ~3250-3350 |

| C-O stretch (hydroxyl) | ~1250-1300 | ~1260-1310 |

Note: These values are illustrative and based on general findings for salicylic (B10762653) acid and its derivatives.

The behavior of this compound can be significantly influenced by the solvent. DFT calculations, combined with continuum solvation models or explicit solvent molecules, can be used to study these interactions. For example, the coordination of solvent molecules like dimethyl sulfoxide (B87167) (DMSO) to the zinc center can be modeled to understand its effect on the complex's geometry and electronic structure. researchgate.net Such studies can explain changes in spectroscopic properties and reactivity in different solvent environments. researchgate.netnih.gov

Theoretical calculations are a key tool for investigating the mechanisms of chemical reactions. For a compound like this compound, DFT can be used to map out the potential energy surface for various reactions, identifying transition states and intermediates. This allows for the determination of reaction barriers and provides a detailed understanding of the reaction pathway at a molecular level. While specific reaction mechanisms involving this compound have not been extensively reported in computational studies, DFT has been successfully applied to study related zinc-promoted reactions. rsc.org

Theoretical Studies on Hydrogen Bond Strength and Proton Transfer Energetics

The salicylic acid moiety in this compound features an intramolecular hydrogen bond between the hydroxyl group and the carboxylate group. Theoretical methods, particularly DFT, are well-suited to quantify the strength of this hydrogen bond. researchgate.net Calculations can provide the hydrogen bond energy and analyze the geometric and electronic factors that contribute to its stability.

Furthermore, these theoretical approaches can be used to study the energetics of proton transfer between the hydroxyl and carboxylate groups. rsc.org The energy barrier for this process can be calculated, providing insight into the likelihood and kinetics of such a transfer, which can be crucial for understanding the compound's reactivity. rsc.org

Table 3: Representative Calculated Hydrogen Bond Energies for Salicylic Acid Analogues

| Molecule | Hydrogen Bond Energy (kcal/mol) |

|---|---|

| Salicylic acid | ~7-10 |

| Substituted Salicylic Acids | ~5-12 |

Note: These values are based on computational studies of salicylic acid and its derivatives and provide an expected range for the intramolecular hydrogen bond in the 3,5-diisopropylsalicylate ligand.

Molecular Docking Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its potential biological interactions.

The process involves computationally placing the ligand into the binding site of a macromolecule and evaluating the binding affinity using a scoring function. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For this compound, molecular docking could be employed to investigate its interaction with various enzymes and receptors. For instance, salicylates are known to interact with cyclooxygenase (COX) enzymes. Docking studies could elucidate the binding mode of this compound within the active site of COX-1 and COX-2, providing insights into its potential anti-inflammatory activity. The isopropyl groups at the 3 and 5 positions of the salicylic acid moiety would be expected to influence the binding affinity and selectivity due to steric and hydrophobic interactions within the enzyme's binding pocket.

In a broader context, studies on related zinc complexes have utilized molecular docking to explore their biological activities. For example, in a study on zinc(II) complexes with 3,5-dichloro-salicylaldehyde, molecular docking was used to investigate their interactions with DNA-gyrase and lipoxygenase, suggesting potential antimicrobial and anti-inflammatory mechanisms nih.gov. Such approaches could be hypothetically applied to this compound to screen for potential biological targets and to understand the structural basis of its activity.

The results of molecular docking simulations are typically presented in terms of binding energy or docking score, which is an estimation of the binding affinity. A lower binding energy generally indicates a more stable complex. The visualization of the docked pose provides a 3D representation of the ligand-macromolecule interaction, highlighting the specific amino acid residues involved in the binding.

Hypothetical Molecular Docking Parameters for this compound:

| Parameter | Description | Potential Application |

| Target Protein | The biological macromolecule of interest (e.g., COX-2, TNF-α). | To predict the biological activity and mechanism of action. |

| Binding Site | The specific region on the target protein where the ligand is expected to bind. | To understand the specificity of the interaction. |

| Scoring Function | An algorithm used to estimate the binding affinity between the ligand and the protein. | To rank different ligands or different binding poses of the same ligand. |

| Binding Energy (kcal/mol) | A quantitative measure of the predicted binding affinity. | To compare the potential efficacy of different compounds. |

| Key Interactions | Identification of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. | To understand the chemical basis of the binding and to guide lead optimization. |

Quantum Chemical Descriptors for Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculations of a molecule's electronic structure. These descriptors provide quantitative information about the molecule's geometry, electronic properties, and reactivity, which are crucial for understanding and predicting its chemical behavior and biological activity. This approach is a cornerstone of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

For this compound, quantum chemical calculations can provide valuable insights into its stability, reactivity, and potential interactions. While comprehensive quantum chemical studies specifically on the zinc complex are scarce, data for the ligand, 3,5-diisopropylsalicylic acid, and related zinc salicylate compounds are available and can offer a comparative understanding.

A semi-empirical investigation of Zinc(II) salicylate dihydrate (Zn(HSal)2·2H2O) calculated several quantum chemical descriptors using the PM3 method researchgate.net. These descriptors provide a basis for understanding the electronic properties of a closely related compound.

Table of Quantum Chemical Descriptors for 3,5-Diisopropylsalicylic Acid and a Related Zinc Salicylate Compound:

| Descriptor | 3,5-Diisopropylsalicylic Acid (Computed) nih.govguidechem.com | Zinc(II) Salicylate Dihydrate (Calculated) researchgate.net | Significance |

| Molecular Formula | C13H18O3 | C14H14O8Zn | Basic chemical information. |

| Molecular Weight ( g/mol ) | 222.28 | 399.63 | Mass of one mole of the substance. |

| Topological Polar Surface Area (TPSA) (Ų) | 57.5 | Not Available | Related to drug transport properties. |

| Hydrogen Bond Donor Count | 2 | Not Available | Potential for forming hydrogen bonds. |

| Hydrogen Bond Acceptor Count | 3 | Not Available | Potential for accepting hydrogen bonds. |

| Rotatable Bond Count | 3 | Not Available | Molecular flexibility. |

| XLogP3 | 3.3 | Not Available | A measure of lipophilicity. |

| HOMO Energy (eV) | Not Available | -9.65 (gas phase), -9.73 (aqueous) | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (eV) | Not Available | -0.61 (gas phase), -0.58 (aqueous) | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) (eV) | Not Available | 9.04 (gas phase), 9.15 (aqueous) | Difference between HOMO and LUMO energies; indicates chemical reactivity and stability. |

| Electronegativity (χ) | Not Available | 5.13 (gas phase), 5.16 (aqueous) | A measure of the ability of a molecule to attract electrons. |

| Global Hardness (η) | Not Available | 4.52 (gas phase), 4.58 (aqueous) | Resistance to change in electron distribution. |

| Global Softness (σ) | Not Available | 0.22 (gas phase), 0.22 (aqueous) | The reciprocal of global hardness; indicates reactivity. |

| Dipole Moment (Debye) | Not Available | 4.14 (gas phase), 5.23 (aqueous) | A measure of the overall polarity of the molecule. |

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are fundamental descriptors. A higher HOMO energy suggests a better electron-donating capability, while a lower LUMO energy indicates a greater electron-accepting ability. The energy gap (ΔE) between HOMO and LUMO is an important indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity.

Other descriptors such as electronegativity (χ) , global hardness (η) , and global softness (σ) provide further insights into the reactivity of the molecule. The dipole moment is a measure of the charge distribution and polarity of the molecule, which influences its solubility and interactions with polar molecules.

By calculating these descriptors for this compound and correlating them with experimental data, it would be possible to build predictive QSAR/QSPR models. These models could then be used to estimate the biological activity or physicochemical properties of other related compounds, thereby accelerating the discovery of new molecules with desired characteristics.

Biomolecular Interactions and Biochemical Mechanisms in Vitro and in Silico Studies

Interaction with Nucleic Acids

While detailed studies on the direct binding of Zinc 3,5-diisopropylsalicylate to DNA are limited, research into its influence on DNA-related enzymatic processes provides insight into its potential interactions with nucleic acids.

Currently, there is a lack of specific research findings detailing the direct binding modes, such as intercalation or groove binding, of this compound to DNA.

This compound has been identified as an inhibitor of Deoxyribonuclease I (DNase I), an endonuclease responsible for DNA fragmentation. In a high-throughput screening assay, this compound (referred to as Zn-DIPS) demonstrated effective inhibition of DNase I with a reported half-maximal inhibitory concentration (IC₅₀) of 5.5 µM researchgate.net. This inhibitory activity suggests that the compound may play a role in preventing DNA degradation under certain conditions. It is proposed that this compound may function as a delivery vehicle for zinc ions, which are known inhibitors of various endonucleases researchgate.net.

Table 1: Inhibition of DNase I by this compound and other known inhibitors.

| Inhibitor | IC₅₀ Value |

|---|---|

| This compound (Zn-DIPS) | 5.5 µM researchgate.net |

| Zinc Chloride (ZnCl₂) | 18 µM researchgate.net |

| Ethylenediaminetetraacetic acid (EDTA) | 190 µM researchgate.net |

| G-actin | 64.8 nM researchgate.net |

There is no available research to suggest the application of this compound in fluorescence-based DNA labeling.

Protein Binding and Enzymatic Modulation

The interaction of this compound with key proteins, such as serum albumins and calmodulin, has been explored to understand its transport and mechanism of action within biological systems.

Table 2: Spectroscopic Observations of Cu(II)₂(3,5-DIPS)₄ Interaction with Human Serum Albumin (HSA).

| Spectroscopic Method | Observation | Implication |

|---|---|---|

| Electron Paramagnetic Resonance (EPR) | Demonstrated the presence of more than one copper bonding site on HSA. researchgate.net | Suggests multiple binding affinities or locations for the metal ion on the albumin protein. |

| Proton Nuclear Magnetic Resonance (NMR) | Showed that the 3,5-DIPS ligand is also bonded to HSA. researchgate.net | Confirms the interaction of the salicylate (B1505791) component with the protein. |

| UV-Visible Spectroscopy | Indicated no observable direct coordination of the ligand to copper in the presence of HSA. researchgate.net | Supports the conclusion that the copper and ligand bind to separate sites on HSA. |

The influence of salicylates on calmodulin pathways appears to be complex and may depend on the specific metal complex. While zinc ions are generally known to be inhibitors of calmodulin function, a study involving a calcium-salicylate complex, calcium(II)₃(3,5-diisopropylsalicylate)₆(H₂O)₆, suggests a different role. This calcium complex was found to be involved in the activation of calcium-dependent calmodulin, which in turn led to a decrease in thrombin receptor activating peptide-induced P-selectin expression. This indicates that the 3,5-diisopropylsalicylate ligand, when complexed with a suitable metal ion like calcium, can participate in the activation of calmodulin-mediated signaling pathways.

Influence on Polymorphonuclear Leukocyte Oxidative Metabolism in vitro

The zinc moiety of this compound has been shown to exert a complex, modulatory influence on the oxidative metabolism of polymorphonuclear leukocytes (PMNs), which are key players in the innate immune response. In vitro studies on isolated human PMNs have demonstrated that zinc ions can paradoxically enhance the generation of total toxic oxygen species while simultaneously decreasing the production of superoxide (B77818) anions when measured in isolation nih.gov.

Table 1: Effects of Zinc Ions on Human Polymorphonuclear Leukocyte (PMN) Functions In Vitro

| Parameter Measured | Observed Effect | Potential Implication |

|---|---|---|

| Total Toxic Oxygen Species | Enhanced | Promotion of inflammatory reactions |

| Superoxide Anion Generation | Decreased | Alteration of the oxidative burst mechanism |

| Phagocytic Capacity | Diminished | Impairment of microbicidal capacity |

| Lysozyme Release | No significant influence | Specificity in the effect on granular content release |

| β-glucuronidase Release | Weakly inhibited | Minor influence on lysosomal enzyme release |

Redox Chemistry and Antioxidant Mechanisms

The compound's activity is deeply rooted in the redox chemistry of its central zinc ion and the antioxidant potential of the salicylate ligand. Zinc is an essential mineral for the proper functioning of the antioxidant defense system and plays a critical role in cellular protection against oxidative damage mdpi.com.

Modulatory Effects on Reactive Oxygen Species (ROS) Generation and Scavenging

Zinc exhibits a multifaceted role in the management of reactive oxygen species (ROS). It is a crucial structural component of the antioxidant enzyme copper-zinc superoxide dismutase (Cu/Zn-SOD), which catalyzes the conversion of superoxide radicals into less harmful species mdpi.com. Beyond its role as an enzyme cofactor, zinc can also induce the synthesis of metallothioneins, proteins that are highly effective at sequestering and neutralizing hydroxyl radicals and other ROS mdpi.com.

Furthermore, zinc can directly interfere with ROS generation by inhibiting pro-oxidant enzymes such as nicotinamide adenine dinucleotide phosphate (NADPH) oxidase mdpi.comsemanticscholar.org. However, the relationship between zinc and ROS is complex; some studies indicate that zinc accumulation can engage in a positive feedback loop with NADPH oxidase, amplifying ROS production and potential damage under certain pathological conditions nih.gov. In astrocytes, zinc has been observed to stimulate the production of toxic ROS while impairing the glutathione system nih.gov. This suggests that the effect of zinc on ROS homeostasis is context-dependent, potentially varying with cell type and local zinc concentration.

Table 2: Dual Modulatory Roles of Zinc in ROS Homeostasis

| Antioxidant Mechanisms | Pro-Oxidant Mechanisms |

|---|---|

| Structural component of Cu/Zn-SOD mdpi.com. | Can stimulate intracellular ROS production in certain cell types (e.g., astrocytes) nih.gov. |

| Induces synthesis of ROS-scavenging metallothioneins mdpi.com. | May engage in a positive feedback loop with NADPH oxidase to amplify ROS generation nih.gov. |

| Inhibits the activity of the ROS-generating enzyme NADPH oxidase mdpi.comsemanticscholar.org. | High concentrations can impair the glutathione antioxidant system nih.gov. |

Superoxide Dismutase (SOD) Mimetic Activity of Related Metal-Diisopropylsalicylate Complexes

Superoxide dismutase (SOD) mimetics are synthetic compounds designed to replicate the function of the native SOD enzyme, which is a primary defense against superoxide radicals nih.gov. These mimetics are typically metal complexes that leverage the redox-cycling capabilities of a central metal ion to catalytically dismute superoxide nih.gov.

Complexes involving metals like manganese, copper, and zinc are prominent candidates for SOD mimetic activity. While direct studies on this compound are limited, the principle of action for related metal-salicylate complexes is well-established. The metal ion (in this case, zinc) acts as the catalytic center, cycling between its oxidation states to convert superoxide into oxygen and hydrogen peroxide. The 3,5-diisopropylsalicylate ligand plays a critical role by modulating the redox potential of the metal center to an optimal range for catalysis and enhancing the complex's stability and lipophilicity, which facilitates its passage across cellular membranes to reach intracellular sites of ROS production.

Influence on Thiol Metabolism and Glutathione Redox State

Zinc availability is intrinsically linked to the health of the cellular thiol pool, particularly the glutathione (GSH) system. A deficiency in zinc has been shown to impair the GSH synthetic pathway in neuronal cells and the developing brain nih.gov. Specifically, low zinc levels can reduce the expression of both the catalytic and modifier subunits of γ-glutamylcysteine synthetase (GCL), the rate-limiting enzyme in GSH synthesis nih.gov.

Conversely, adequate zinc levels can support and even enhance the glutathione system. Studies in certain cell lines have shown that treatment with zinc can lead to a significant, up to three-fold, increase in intracellular glutathione levels over 12 hours nih.gov. This is often accompanied by an increase in the activity of glutathione S-transferase, an enzyme crucial for detoxifying xenobiotics via conjugation with GSH nih.gov. However, the effect can be concentration-dependent, as other research has indicated that high zinc concentrations can inactivate glutathione reductase, an enzyme necessary for regenerating GSH from its oxidized form (GSSG), thereby shifting the redox balance toward an oxidized state nih.gov.

Table 3: Influence of Zinc on Key Components of the Glutathione System

| Component | Effect of Zinc Deficiency | Effect of Zinc Supplementation/Treatment |

|---|---|---|

| Glutathione (GSH) Levels | Decreased nih.gov. | Increased (up to 3-fold in some cell lines) nih.gov. |

| γ-glutamylcysteine synthetase (GCL) | Decreased expression of subunits nih.gov. | Supports optimal function. |

| Glutathione S-transferase Activity | Not specified | Increased nih.gov. |

| Glutathione Reductase Activity | Not specified | Can be inactivated at high concentrations nih.gov. |

| GSSG:GSH Ratio | Increased | Can be increased at high concentrations due to GR inactivation nih.gov. |

Investigation of Molecular Mechanisms of Biological Response (e.g., Nitric Oxide Synthase Down-Regulation)

Zinc is a structural component of all nitric oxide synthase (NOS) isoforms, but it also plays a significant regulatory role, particularly in inflammatory conditions where the inducible isoform (iNOS) is expressed nih.govresearchgate.net. Aberrant and high-output production of nitric oxide (NO) by iNOS is implicated in the pathophysiology of numerous inflammatory diseases.

Research has demonstrated that zinc can effectively down-regulate the expression of iNOS at both the mRNA and protein levels in endothelial cells nih.govresearchgate.net. This inhibitory action is not due to a direct effect on the enzyme's catalytic activity but rather stems from interference with the upstream signaling pathways that control iNOS gene expression. The primary mechanism identified is the zinc-mediated inhibition of the transactivation activity of Nuclear Factor-kappa B (NF-κB) nih.govresearchgate.net. NF-κB is a pivotal transcription factor that drives the expression of many pro-inflammatory genes, including iNOS. By decreasing NF-κB's ability to activate the iNOS promoter, zinc effectively limits the production of iNOS protein, thereby reducing the excessive generation of NO during an inflammatory response nih.gov.

Table 4: Mechanism of Zinc-Mediated Down-Regulation of Inducible Nitric Oxide Synthase (iNOS)

| Step | Description | Reference |

|---|---|---|

| 1. Cytokine Stimulation | Pro-inflammatory cytokines activate signaling pathways leading to iNOS expression. | nih.gov |

| 2. NF-κB Activation | The transcription factor NF-κB is activated and translocates to the nucleus. | nih.gov |

| 3. Zinc Intervention | Zinc inhibits the transactivation activity of NF-κB. | nih.govresearchgate.net |

| 4. iNOS Promoter Activity | Zinc-mediated inhibition of NF-κB leads to decreased activation of the iNOS promoter. | nih.gov |

| 5. iNOS Expression | The expression of iNOS mRNA and protein is significantly decreased. | nih.govresearchgate.net |

| 6. Nitric Oxide Production | The cellular high-output production of nitric oxide is consequently reduced. | nih.gov |

Applications in Catalysis and Materials Science

Catalytic Roles in Organic Synthesis

At the heart of its catalytic activity, the zinc ion in zinc 3,5-diisopropylsalicylate acts as a Lewis acid, an entity that can accept a pair of electrons. This characteristic enables it to activate various starting materials, thereby promoting a range of chemical changes. ontosight.ai

Utilization in Polymerization Reactions (e.g., Ring-Opening Polymerization of Lactones and Lactides)

This compound has been identified as a catalyst in ring-opening polymerization (ROP), a process used to create biodegradable polymers. ontosight.ai This type of polymerization is particularly important for cyclic esters like lactones and lactides. ontosight.ai The resulting polymers, such as polylactide (PLA), have significant applications. Zinc-based catalysts are well-studied for these reactions. nih.gov

The catalytic process is driven by the Lewis acidic nature of the zinc center. ontosight.ai The bulky diisopropylsalicylate ligands are crucial for creating a specific steric and electronic environment around the zinc core, which influences the catalyst's activity and the selectivity of the polymerization. While this compound itself is a subject of interest, broader research into zinc complexes has shown high efficiency. For instance, certain zinc catalysts can achieve nearly complete conversion of monomers in very short timeframes. nih.gov Some of the most active zinc catalysts function effectively at room temperature. nih.gov

Numerous zinc complexes have been screened for their potential as catalysts in the ring-opening polymerization of monomers like ε-caprolactone and rac-lactide. epa.gov The mechanism of ROP catalyzed by zinc-based systems is a key area of investigation, with studies exploring aspects like the role of different Lewis bases in conjunction with the zinc compound. rsc.org Research has also been conducted on the bulk ring-opening polymerization of L-lactide using various zinc(II) phenoxy-imine complexes, which have shown good activity and high conversion rates. researchgate.net

Table 1: Examples of Zinc Catalysts in Ring-Opening Polymerization

| Catalyst/Initiator System | Monomer | Conditions | Conversion | Reference |

| Lig¹Zn—Et | rac-Lactide | 5 min | 97% | nih.gov |

| Lig³Zn—Et | rac-Lactide | 5 min | 97% | nih.gov |

| Lig⁵Zn—Et | rac-Lactide | 5 min | 98% | nih.gov |

| Lig⁵Zn—Et / Benzyl Alcohol | L-Lactide | 3 min | 98% | nih.gov |

| Zinc Phenoxy-imine Complexes | L-Lactide | 2 h, 180°C | 90-92% | researchgate.net |

| Zinc Caprylate | L-Lactide | Bulk Polymerization | - | researchgate.net |

This table is for illustrative purposes and showcases the performance of various zinc-based catalysts in similar reactions.

Exploration as Lewis Acid Catalysts in Organic Transformations

The utility of this compound extends beyond polymerization due to its inherent Lewis acidic properties. ontosight.ai Lewis acids are fundamental catalysts in organic chemistry, facilitating a wide array of reactions. nih.gov While specific, extensive documentation on this compound's role in a broad spectrum of these transformations is still developing, the underlying principles are well-established for related zinc compounds. nih.gov

Zinc benzoates, a related class of compounds, are known to be effective Lewis acid catalysts, comparable to their more common acetate (B1210297) counterparts. nih.gov They can be used in reactions like the formation of oxazolines. nih.gov The electronic properties of the benzoate (B1203000) ligand can be tuned, which is a significant parameter for Lewis acid-induced reactivity. nih.gov The catalytic potential of various metal complexes, including those of zinc, is a broad area of research, with applications in reactions like the synthesis of pyrrole–quinazoline hybrids and the coupling of CO2 with epoxides. nih.govrsc.org

Development of Advanced Materials

The coordination chemistry of this compound serves as a platform for creating novel materials with customized functionalities. By integrating this compound into larger molecular frameworks, scientists can manipulate the optical and electronic characteristics of the final material.

Fabrication of Materials with Specific Optical or Electrical Properties

This compound is of interest in materials science for the development of new materials with specific optical or electrical properties. ontosight.ai While detailed studies on this specific compound are emerging, the broader class of zinc oxide-based materials is well-researched for applications in optoelectronic devices, transparent electrodes, and solar cells due to their unique properties. researchgate.net The properties of such materials, including their conductivity, can be influenced by factors like doping with other elements such as indium. researchgate.net The structural and optical characteristics of thin films made from these types of materials are a key area of investigation. researchgate.net

Table 2: Properties of Zinc-Based Materials

| Material | Property Investigated | Potential Application | Reference |

| Zinc Oxide (ZnO) Layers | Structural, Optical, Electrical | Optoelectronic Devices, Solar Cells | researchgate.net |

| Indium Doped Zinc Oxide (IZO) | Compositional, Optical, Electrical | Optoelectronic and Photovoltaic Devices | researchgate.net |

This table provides a general overview of the properties and applications of related zinc-based materials.

Enhancing Luminescence in Lanthanide-Based Coordination Compounds

A significant application of salicylate-type ligands is in boosting the luminescence of lanthanide ions. Lanthanide compounds can exhibit unique photophysical properties, including strong luminescence and high quantum yields, when combined with suitable organic ligands. nih.gov These organic ligands can act as "antennas," absorbing energy and transferring it efficiently to the central lanthanide ion, a process that enhances the ion's natural emission of light. nih.gov This is particularly useful for ions like Europium (Eu³⁺) and Terbium (Tb³⁺). The structure of the ligand is crucial for an effective energy transfer. rsc.org By integrating ligands like 3,5-diisopropylsalicylate into coordination compounds with lanthanides, it's possible to create materials with strong luminescent properties, which are promising for applications in photoluminescent devices. nih.gov

Research on Non-Clinical Radioprotection and Radiation Recovery Mechanisms

Investigations have been carried out to understand the potential of this compound as a radioprotective agent in non-clinical research. These studies delve into its capacity to lessen the detrimental effects of ionizing radiation on biological systems. The proposed mechanisms are often linked to the compound's antioxidant and anti-inflammatory activities.

The radioprotective qualities are believed to stem from its ability to neutralize free radicals produced by radiation, which in turn diminishes oxidative stress and damage to cells. Furthermore, its anti-inflammatory effects could help manage the inflammatory responses that are frequently initiated by radiation exposure. Research in this domain typically involves laboratory studies on cell cultures and animal models to elucidate the fundamental ways in which this compound might offer protection against radiation-induced harm and aid in recovery. It is crucial to note that this research is confined to non-clinical settings.

Mechanistic Studies of Protection Against Radiation-Induced Cellular Damage

The radioprotective effects of this compound are attributed to a multifaceted mechanism primarily centered on its potent antioxidant and radical-scavenging capabilities. Ionizing radiation induces cellular damage predominantly through the generation of reactive oxygen species (ROS), such as the superoxide (B77818) radical (O₂⁻). This compound has been shown to possess superoxide dismutase (SOD)-mimetic activity, effectively catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide, a less reactive species. researchgate.netdokumen.pubepa.gov This action reduces the initial burst of oxidative stress that follows radiation exposure, thereby preventing downstream damage to critical cellular components like DNA, lipids, and proteins.

The chelated zinc within the molecule is crucial for its intracellular bioavailability and antioxidant efficacy. dokumen.pub Studies have indicated that the zinc complex is more effective than the free ligand, 3,5-diisopropylsalicylic acid, in mitigating oxidative metabolism. researchgate.netprweb.com This suggests that the coordination of zinc enhances the compound's ability to participate in redox reactions that neutralize harmful radicals.

Furthermore, research into the coordination chemistry of Zinc(II)(3,5-diisopropylsalicylate)₂ has provided insights into its antioxidant reactivity. The geometry of the complex and the nature of the bonding influence its ability to interact with and neutralize free radicals. researchgate.netprweb.com This intrinsic chemical property is a cornerstone of its protective mechanism against the widespread and non-specific damage inflicted by ionizing radiation.

Beyond direct radical scavenging, evidence suggests that this compound may also play a role in protecting against more specific radiation-induced pathologies, such as seizures, which can be a consequence of high-dose radiation exposure to the central nervous system. prweb.com

Investigation of Pathways for Accelerated Recovery in Irradiated Biological Systems

The utility of this compound extends beyond immediate protection to the facilitation of recovery processes in biological systems following radiation exposure. A critical aspect of this is its positive impact on the hematopoietic system, which is highly sensitive to radiation. Research has demonstrated that the administration of metal complexes of 3,5-diisopropylsalicylate, including the zinc variant, enhances the survival of gamma-irradiated mice. researchgate.netepa.govprweb.comresearchgate.netncku.edu.twresearchgate.netmeditationexpert.comgoogleapis.comgoogleapis.comscialert.net This increased survival is linked to the accelerated recovery of hematopoietic and immune functions.

Specifically, studies have shown that these complexes facilitate the regeneration of hematopoietic stem cells, which are essential for replenishing the blood and immune cell populations depleted by radiation. researchgate.net The recovery of B and T cell reactivity, crucial components of the adaptive immune system, is also accelerated following treatment with these compounds. researchgate.net

The table below summarizes the survival rates of irradiated mice treated with various metal complexes of 3,5-diisopropylsalicylate, highlighting the efficacy of the zinc-containing compound.

| Compound | Dose (µmol/kg) | Survival Rate (%) |

| Zinc(II)(3,5-DIPS)₂ | 60 | 95 |

| Copper(II)₂(3,5-DIPS)₄ | 80 | 58 |

| Iron(III)(3,5-DIPS)₃ | 280 | 84 |

| Manganese(II)(3,5-DIPS)₂ | 80 | 96-100 |

| Data sourced from a study on gamma-irradiated mice, demonstrating the significant survival advantage conferred by treatment with these complexes. prweb.com |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of Zinc 3,5-diisopropylsalicylate typically involves the reaction of a zinc salt with 3,5-diisopropylsalicylic acid. While effective, these methods often rely on conventional solvents and may not align with the contemporary principles of green chemistry. The development of novel and sustainable synthetic methodologies is a critical area for future research.

Table 1: Comparison of Conventional and Potential Sustainable Synthetic Approaches

| Parameter | Conventional Synthesis | Potential Sustainable Methodologies |

| Solvent | Organic Solvents (e.g., ethanol, methanol) | Water, Supercritical CO₂, Bio-based solvents |

| Energy Input | Often requires heating | Mechanochemistry (ball milling), Microwave-assisted synthesis |

| Atom Economy | Variable | High, with minimal byproduct formation |

| Sustainability | Moderate | High |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used for the basic characterization of this compound, a deeper understanding of its dynamic processes necessitates the application of more advanced spectroscopic methods. The interaction of this compound with other molecules, its conformational changes, and its behavior in different environments are dynamic processes that are not fully captured by static measurements.

Future research should employ techniques such as two-dimensional NMR (e.g., COSY, HSQC) to provide more detailed information about the connectivity and spatial relationships within the molecule and its complexes. Time-resolved spectroscopy could be utilized to study the kinetics of its reactions, for instance, in its role as a catalyst for ring-opening polymerization of lactones. ontosight.ai Investigating the compound's behavior in solution using techniques like dynamic light scattering (DLS) could provide insights into aggregation and particle formation, which can be crucial for its applications.

Deeper Computational Modeling of Complex Biochemical Interactions

The biological activities of zinc-containing compounds are often linked to their ability to interact with biomolecules. While the anticonvulsant activity of ternary complexes of this compound has been reported, the precise molecular interactions underpinning this effect are not well understood. Computational modeling presents a powerful tool to unravel these complex biochemical interactions at an atomic level.

Future research should focus on employing density functional theory (DFT) and molecular dynamics (MD) simulations to model the interaction of this compound with potential biological targets. DFT calculations can provide insights into the electronic structure and reactivity of the compound, helping to predict its binding affinity for active sites of enzymes or receptors. MD simulations can then model the dynamic behavior of the compound within a biological system, revealing the conformational changes and key interactions that drive its biological effects. Such studies could draw inspiration from research on related compounds like Zinc 3,5-di-tert-butylsalicylate, where signaling pathways such as JAK-STAT3, HIF-1, and TNF have been implicated in its anticancer activity.

Exploration of New Applications in Specialized Materials

The current known applications of this compound are primarily as a catalyst in polymerization reactions. ontosight.ai However, its unique chemical structure suggests potential for use in a broader range of specialized materials.

A promising avenue for future research is its incorporation into metal-organic frameworks (MOFs) or coordination polymers. The diisopropylsalicylate ligand could act as a linker, and the zinc center as a node, to create porous materials with potential applications in gas storage, separation, or catalysis. Furthermore, the thermal stability of the compound suggests its potential use as an additive in polymers to enhance their thermal properties. The application of a related compound, Zinc 3,5-di-tert-butylsalicylate, as a catalyst for thermal recording materials, hints at the potential for this class of compounds in functional materials.

Table 2: Potential Applications in Specialized Materials

| Application Area | Potential Role of this compound | Rationale |

| Polymer Additives | Thermal stabilizer, UV stabilizer | High thermal stability, potential for UV absorption |

| Metal-Organic Frameworks (MOFs) | Building block (linker and node) | Ability to form coordination networks |

| Luminescent Materials | Emitter or dopant | Potential for luminescence based on ligand-to-metal charge transfer |

| Catalysis | Homogeneous or heterogeneous catalyst | Lewis acidic zinc center |

Expanding the Scope of Biomolecular Target Identification and Mechanistic Elucidation

The biological activity of this compound and its derivatives remains an area ripe for exploration. While anticonvulsant properties have been noted in ternary complexes, the specific biomolecular targets have not been identified.

Future research should employ a multi-pronged approach to identify these targets. This could involve techniques such as affinity chromatography, where the compound is immobilized to pull down its binding partners from cell lysates. Proteomics and transcriptomics studies could then be used to identify changes in protein and gene expression in response to treatment with the compound, providing clues to the pathways it modulates. Understanding the mechanism of action is crucial for any potential therapeutic application. For instance, investigating its effect on key signaling molecules like transcription factors and enzymes involved in cell proliferation and apoptosis could reveal how it exerts its biological effects. nih.govresearchgate.netnih.gov The role of zinc as a signaling ion and its intricate cellular homeostasis mechanisms provide a complex background for the action of exogenous zinc compounds. nih.govresearchgate.netnih.gov

Q & A

Q. What are the optimal synthetic methods for preparing Zinc 3,5-diisopropylsalicylate, and how can purity be validated?

Answer: The synthesis typically involves refluxing zinc acetate with 3,5-diisopropylsalicylic acid in ethanol or methanol under inert conditions. Key parameters include stoichiometric ratios (e.g., 1:2 Zn:ligand), solvent choice, and reaction duration (12–24 hours). Post-synthesis, purity is validated via:

- Elemental analysis (C, H, O, Zn content) to confirm stoichiometry.

- FT-IR spectroscopy to identify characteristic ligand vibrations (e.g., ν(C=O) at ~1650 cm⁻¹ and ν(Zn-O) at ~450 cm⁻¹).

- X-ray crystallography for structural confirmation, as demonstrated in ternary zinc complexes .

- HPLC with UV detection to assess residual ligands or byproducts .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- X-ray crystallography : Determines coordination geometry (e.g., mononuclear vs. binuclear structures) and bond lengths (Zn-O typically ~2.0 Å) .

- UV-Vis spectroscopy : Identifies ligand-to-metal charge transfer bands (e.g., absorption near 300–350 nm) .

- EPR spectroscopy : Useful for paramagnetic analogs (e.g., Cu(II) complexes), but less applicable to diamagnetic Zn(II) systems .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and solvent/water content in hydrated forms .

Advanced Research Questions

Q. How does this compound modulate biological oxidative stress, and what experimental models validate its antioxidant activity?

Answer: The compound acts as a superoxide dismutase (SOD) mimetic, scavenging reactive oxygen species (ROS). Key experimental designs include:

- In vitro assays : Measure ROS inhibition in cell-free systems (e.g., cytochrome C reduction assay for superoxide radicals) .

- In vivo models : Administer to gamma-irradiated mice and monitor survival rates, glutathione levels, and lipid peroxidation markers (e.g., malondialdehyde) .

- Comparative studies : Contrast with Cu(II) analogs, which often show higher SOD-like activity due to redox-active copper centers .

Q. What contradictions exist in the literature regarding this compound’s interaction with serum proteins, and how can they be resolved?

Answer: Contradictions arise from ligand displacement vs. ternary complex formation in protein binding studies. For example:

- Human serum albumin (HSA) : Spectroscopic data (UV-Vis, EPR) suggest Zn(II) and 3,5-DIPS bind independently to HSA, with no detectable ternary complexes .

- Resolution strategies : Use competitive binding assays (e.g., with warfarin or ibuprofen for Site I/II HSA binding) and isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can researchers design experiments to evaluate the anticonvulsant activity of this compound?

Answer:

- Animal models : Use pentylenetetrazole (PTZ)-induced seizures in rodents. Monitor latency to seizure onset and duration .

- Mechanistic studies : Measure brain zinc levels via atomic absorption spectroscopy and correlate with GABAergic activity (e.g., glutamate decarboxylase assays) .

- Dose-response curves : Compare efficacy to established anticonvulsants (e.g., valproate) at varying concentrations (10–100 mg/kg) .

Q. What methodological challenges arise when analyzing the compound’s stability in biological fluids, and how can they be addressed?

Answer:

- Challenge : Hydrolysis or ligand displacement in plasma/urine.

- Solutions :

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported antioxidant vs. pro-oxidant effects of metal-salicylate complexes?

Answer: Discrepancies often stem from:

- Concentration dependence : Low doses (µM range) act as antioxidants, while high doses (mM range) generate ROS via Fenton-like reactions .

- Metal center : Zn(II) lacks redox activity, making it purely antioxidant, whereas Cu(II) can cycle between Cu(I)/Cu(II) states, producing hydroxyl radicals .

- Experimental validation : Use fluorescent probes (e.g., DCFH-DA for intracellular ROS) across a concentration gradient to map redox behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.